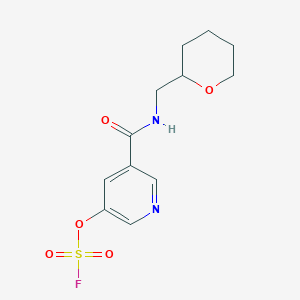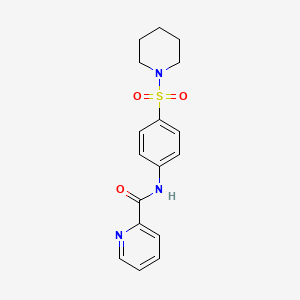
2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is a related compound . It is a valuable building block in organic synthesis . The empirical formula of this compound is C17H24BNO4 .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular weight of “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is 317.19 . The linear formula of this compound is C17H24BNO4 .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant reaction in organic synthesis . The reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework has been studied . This scaffold possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality .
Physical And Chemical Properties Analysis
The melting point of “3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester” is 78-84 °C .
Applications De Recherche Scientifique
Morpholine Derivatives in Catalytic Synthesis
Morpholine derivatives, such as morpholine-2,3-diones, are synthesized through catalytic cross double carbonylation of secondary amines and alcohols. This process, facilitated by palladium catalysis, yields compounds that serve as excellent protecting agents for amino alcohols and precursors for biologically active nitrogen compounds (Imada et al., 1996). The versatility of morpholine derivatives in chemical synthesis underscores their importance in developing new materials and compounds with potential pharmaceutical applications.
Carbon Dioxide Utilization in Synthesis
The use of carbon dioxide as a carbonylating agent in synthesizing 2-oxazolidinones, 2-oxazinones, and cyclic ureas demonstrates an innovative approach to chemical synthesis that incorporates a sustainable carbon source. This methodology involves the activation of a primary or secondary amine group in basic media, leading to the formation of these compounds in good to excellent yields (Paz et al., 2010). Such strategies contribute to greener chemical processes by utilizing carbon dioxide, a greenhouse gas, as a raw material for valuable chemical products.
Advancements in Oxazolidinone Synthesis
Research on incorporating carbon dioxide into the production of oxazolidinones highlights the ongoing efforts to develop greener synthesis methods for these compounds. Oxazolidinones are crucial in both synthetic and medicinal chemistry, necessitating environmentally friendly production techniques. Various catalytic processes have been explored to achieve this goal, emphasizing the reaction of carbon dioxide with aziridines, propargylamines, and 2-amino alcohols (Pulla et al., 2013). These advancements reflect the broader trend in chemistry toward sustainability and the efficient use of resources.
Orientations Futures
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs open new opportunities for future research into intramolecular interactions of proximal functional groups .
Propriétés
IUPAC Name |
2-[3-(morpholine-4-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-4-9-22(19,20)16(13)12-3-1-2-11(10-12)14(18)15-5-7-21-8-6-15/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVODGIKTWXTRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Morpholine-4-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)
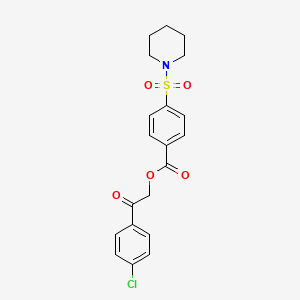
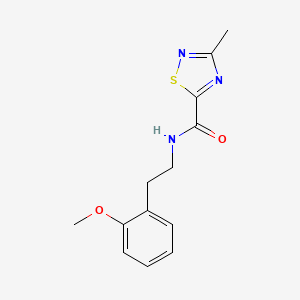
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)


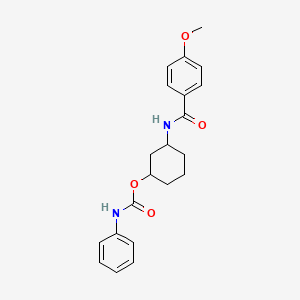
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
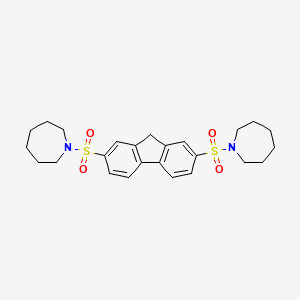
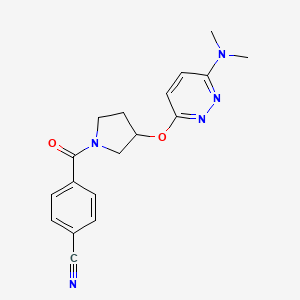
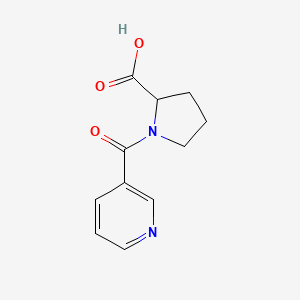
![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)
